![molecular formula C15H13Cl2NO4S B2845230 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride CAS No. 680618-29-5](/img/structure/B2845230.png)
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride, also known as CBES, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a sulfonyl chloride derivative that has been used as a reagent in the synthesis of various bioactive compounds. CBES has been found to exhibit potent inhibitory activity against several enzymes, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride involves the formation of a covalent bond between the sulfonyl chloride group of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride and the active site of the target enzyme. This covalent bond formation leads to the irreversible inhibition of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has been found to exhibit potent inhibitory activity against several enzymes, making it a promising candidate for drug development. However, its use is limited due to its potential toxicity and lack of selectivity. 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has been found to exhibit cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has several advantages for lab experiments, including its high potency and selectivity against specific enzymes. However, its use is limited due to its potential toxicity and lack of selectivity. Careful consideration should be given to the concentration and duration of exposure to 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride. One area of interest is the development of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride derivatives with improved selectivity and reduced toxicity. Another area of interest is the identification of new target enzymes for 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride inhibition, which may lead to the discovery of new therapeutic agents for various diseases. Additionally, the use of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Synthesemethoden
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride can be synthesized through a multi-step process starting from 4-chloronitrobenzene. The first step involves the reduction of the nitro group to an amino group, followed by acylation with 4-chlorobenzoic acid. The resulting intermediate is then treated with ethyl 4-aminobenzenesulfonate to yield 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Inhibition of these enzymes has been linked to the treatment of various diseases, such as Alzheimer's disease, glaucoma, and epilepsy.
Eigenschaften
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-4-ethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-2-22-14-8-7-12(23(17,20)21)9-13(14)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFMNHPMLUXXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.